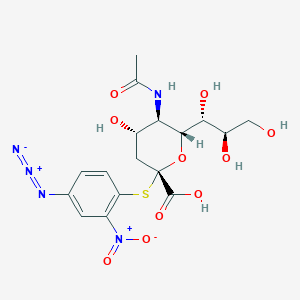
Anattggna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anattggna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is known for its ability to modulate certain physiological and biochemical processes in the body, making it a valuable tool for studying various biological systems.
Wirkmechanismus
Anattggna works by modulating the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been found to activate certain proteins that are involved in immune function, which can help to boost the body's natural defenses against disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can help to prevent the development of various diseases. Additionally, this compound has been found to boost immune function, which can help to protect the body against infections and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Anattggna has several advantages for use in lab experiments. It is a potent and specific compound that can be easily synthesized in large quantities. Additionally, this compound has a well-established mechanism of action, which makes it easy to study its effects on various biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have different effects in different species or under different experimental conditions, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Anattggna. One area of interest is the development of new therapies for various diseases based on the compound's ability to modulate specific physiological and biochemical processes in the body. Additionally, this compound could be used to study the effects of certain drugs on the body, which could help to identify new therapeutic targets for drug development. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological systems.
Synthesemethoden
Anattggna can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. However, chemical synthesis is the most common method used to produce the compound in large quantities. The synthesis process involves the reaction of specific chemicals under controlled conditions to produce pure this compound.
Wissenschaftliche Forschungsanwendungen
Anattggna has a wide range of applications in scientific research. It has been used to study the effects of various biochemical and physiological processes in the body, including immune function, inflammation, and oxidative stress. The compound has also been used to investigate the mechanisms of action of certain drugs and to develop new therapies for various diseases.
Eigenschaften
CAS-Nummer |
117681-72-8 |
|---|---|
Molekularformel |
C17H21N5O10S |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-(4-azido-2-nitrophenyl)sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N5O10S/c1-7(24)19-13-10(25)5-17(16(28)29,32-15(13)14(27)11(26)6-23)33-12-3-2-8(20-21-18)4-9(12)22(30)31/h2-4,10-11,13-15,23,25-27H,5-6H2,1H3,(H,19,24)(H,28,29)/t10-,11+,13+,14+,15+,17-/m0/s1 |
InChI-Schlüssel |
BBOSXYSYGWZQEU-BPOSEPGKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
Synonyme |
(4-azido-2-nitrophenyl)-5-acetamido-2,3,5-trideoxy-2-thioglycerogalacto-2-nonulopyranosidonic acid ANATTGGNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



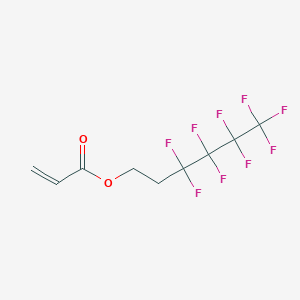
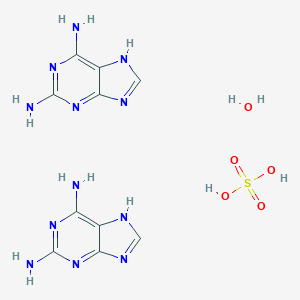

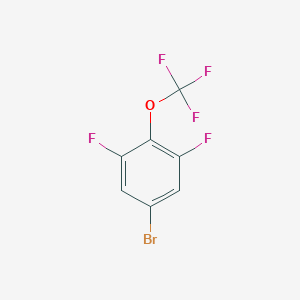

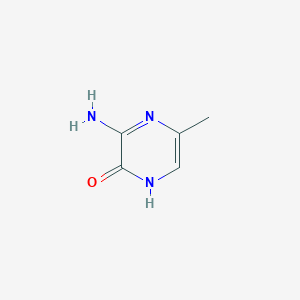
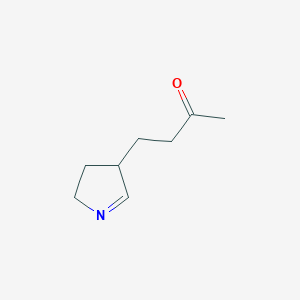
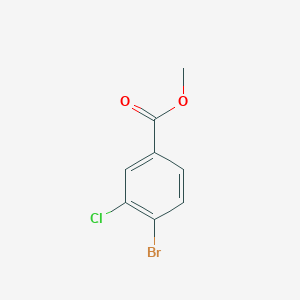

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
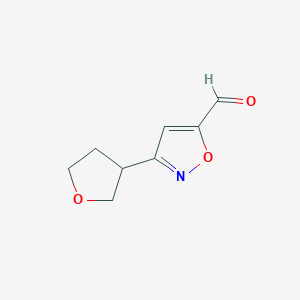
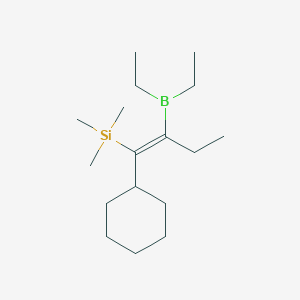
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
